5-(3-Ethoxyphenyl)cyclohexane-1,3-dione
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Description
“5-(3-Ethoxyphenyl)cyclohexane-1,3-dione” is a biochemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 . It is used for proteomics research .
Synthesis Analysis
A regio-selective and consecutive Michael-Claisen process has been developed for substituted cyclohexane-1,3-dione synthesis started from unsubstituted or substituted acetone and α,β- unsaturated esters .Molecular Structure Analysis
The molecular structure of “5-(3-Ethoxyphenyl)cyclohexane-1,3-dione” is represented by the formula C14H16O3 .Scientific Research Applications
- Polyketides , including 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, play crucial roles as chemical messengers in insects . These compounds regulate various physiological processes, such as development, reproduction, and behavior.
- Research has highlighted the pharmacological potential of this compound against several cancer cell lines . Specifically, it exhibits activity against non-small cell lung cancer (NSCLC) cells .
- 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione demonstrates antifungal and antimicrobial properties . These properties make it relevant for combating fungal infections and microbial pathogens.
- Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for herbicidal activity . While specific data on this compound’s herbicidal effects are scarce, it falls within this category of research.
- Researchers have employed QSAR modeling and molecular docking to assess the potential of novel cyclohexane-1,3-dione derivatives as anti-lung cancer drugs .
- 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is used as a biochemical in proteomics research . Its role in protein analysis and identification warrants further investigation.
Insect Chemical Messengers
Anticancer Properties
Antifungal and Antimicrobial Activities
Herbicidal Activity
Quantitative Structure-Activity Relationship (QSAR) Studies
Proteomics Research
properties
IUPAC Name |
5-(3-ethoxyphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-5,8,11H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYJWFYPQDADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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